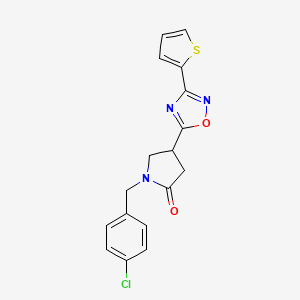![molecular formula C16H12ClN3O2S B2903888 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine CAS No. 303147-31-1](/img/structure/B2903888.png)
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine
説明
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is a chemical compound with the molecular formula C16H12ClN3O2S and a molecular weight of 345.8 . It is offered by various chemical suppliers for research and development purposes.
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, pyrimidine derivatives are often synthesized for their potential pharmacological properties . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group at the 4th position, a phenylsulfonyl methyl group at the 6th position, and a pyridinyl group at the 2nd position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, were not found in the search results .科学的研究の応用
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine has been used in a wide range of scientific research applications. For example, it has been used as a substrate in the study of enzyme kinetics, as a building block in the synthesis of pharmaceuticals, and as a starting material in the synthesis of new materials. Additionally, it has been used in the synthesis of various catalysts and reagents, as well as in the synthesis of fluorescent and photoluminescent materials.
作用機序
The mechanism of action of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine is complex and not fully understood. However, it is believed that the compound undergoes a series of reactions in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. These reactions involve the formation of an intermediate, which then reacts with the other reactant to yield the final product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have a variety of effects on enzymes, including inhibition of certain enzymes and activation of others. Additionally, it has been shown to have an influence on the activity of certain hormones, such as cortisol and testosterone.
実験室実験の利点と制限
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable at room temperature. Additionally, it can be used as a building block in the synthesis of other compounds. However, it is important to note that the compound is toxic and should be handled with care.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine. For example, it could be used in the development of new pharmaceuticals or materials, as well as in the development of new catalysts and reagents. Additionally, it could be used in the study of enzyme kinetics, as well as in the development of fluorescent and photoluminescent materials. Finally, it could be used in the development of new methods for the synthesis of other compounds.
合成法
4-Chloro-6-[(phenylsulfonyl)methyl]-2-(3-pyridinyl)pyrimidine can be synthesized through a variety of methods. One of the most commonly used methods is the reaction of 4-chloro-6-methyl-2-pyridinol (4C6MP) with phenylsulfonylmethyl chloride (PSMC) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields this compound as the major product, with minor amounts of other products such as 4C6MP and PSMC.
特性
IUPAC Name |
4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2S/c17-15-9-13(11-23(21,22)14-6-2-1-3-7-14)19-16(20-15)12-5-4-8-18-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHCMZQXDVQEBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC(=NC(=N2)C3=CN=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601332587 | |
| Record name | 4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-3-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
303147-31-1 | |
| Record name | 4-(benzenesulfonylmethyl)-6-chloro-2-pyridin-3-ylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601332587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2903808.png)

![8-{[(1E)-2-(4-methylphenyl)-1-azavinyl]amino}-3-methyl-7-(3-phenylpropyl)-1,3, 7-trihydropurine-2,6-dione](/img/no-structure.png)

![5-(4-Methoxypyrimidin-2-yl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2903812.png)

![6-ethyl 3-methyl 2-(3,4,5-triethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2903820.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2903822.png)
![4-((2-Chloro-6-fluorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2903823.png)

![N-(2,5-dimethoxybenzyl)-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2903826.png)
